4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid
Description
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxy group, and a hydroxybenzoic acid moiety
Properties
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNOKKICCIGOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691014 | |
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-75-4 | |
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methoxybenzene and 3-hydroxybenzoic acid.
Halogenation: The first step involves the halogenation of 2-chloro-5-methoxybenzene to introduce the chloro group at the desired position.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-hydroxybenzoic acid under specific conditions, such as the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl-hydroxybenzoic acid derivative.
Substitution: The chloro group can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium azide or sodium nitrite in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-(2-Chloro-5-methoxyphenyl)-3-oxo-benzoic acid.
Reduction: Formation of 4-(2-Methoxyphenyl)-3-hydroxybenzoic acid.
Substitution: Formation of 4-(2-Amino-5-methoxyphenyl)-3-hydroxybenzoic acid.
Scientific Research Applications
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-5-methoxyphenyl)-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
4-(2-Chloro-5-methoxyphenyl)-3-aminobenzoic acid: Similar structure but with an amino group instead of a hydroxy group.
4-(2-Chloro-5-methoxyphenyl)-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a hydroxy group.
Uniqueness
4-(2-Chloro-5-methoxyphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a chloro-substituted phenyl ring and a hydroxybenzoic acid moiety, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
